2-(4-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride
Description
Structural Classification and Nomenclature
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride belongs to the class of halogenated quinoline derivatives and represents a complex heterocyclic compound with multiple functional substituents. The systematic nomenclature reflects its intricate molecular architecture: the compound features a quinoline core with an 8-chloro substitution, a 4-carbonyl chloride functional group, and a 2-(4-butoxyphenyl) substituent. According to the International Union of Pure and Applied Chemistry nomenclature system, the complete chemical name is this compound, which precisely describes the positioning and nature of each substituent on the quinoline framework.
The molecular formula of this compound is documented as C₂₀H₁₇Cl₂NO₂, indicating the presence of twenty carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is calculated to be 374.3 grams per mole, representing a moderately large organic molecule with significant structural complexity. The Chemical Abstracts Service registry number assigned to this compound is 1160255-86-6, providing a unique identifier for scientific and commercial purposes.
The structural classification places this compound within the broader category of quinoline-4-carbonyl chlorides, which are characterized by the presence of an acyl chloride functional group at the 4-position of the quinoline ring system. This functional group imparts significant reactivity to the molecule, making it a valuable synthetic intermediate for the preparation of amides, esters, and other carbonyl-containing derivatives. The additional chlorine substitution at the 8-position further modifies the electronic properties of the quinoline system, potentially affecting both chemical reactivity and biological activity patterns.
Historical Context in Quinoline Chemistry
The development of this compound must be understood within the broader historical framework of quinoline chemistry, which has its origins in the mid-nineteenth century. Quinoline itself was first isolated in 1834 by German chemist Friedlieb Ferdinand Runge during his investigations of coal tar distillation products. Runge initially called his discovery "leukol," meaning "white oil" in Greek, though he did not immediately recognize the full significance of his finding. The systematic study of quinoline derivatives gained momentum when French chemist Charles Frédéric Gerhardt obtained similar compounds through the dry distillation of naturally occurring alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide in 1837.
The historical importance of quinoline chemistry expanded significantly with the recognition of its medicinal potential, particularly in antimalarial applications. The natural alkaloid quinine, derived from Cinchona bark, had been used for centuries in traditional medicine before its chemical structure was elucidated and its relationship to quinoline established. This connection between natural products and synthetic quinoline derivatives provided the foundation for modern medicinal chemistry approaches to heterocyclic drug development.
The synthetic chemistry of quinoline derivatives advanced considerably with the development of reliable synthetic methodologies, most notably the Skraup synthesis reported by Czech chemist Zdenko Hans Skraup in 1880. This reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene, provided a practical route to quinoline and substituted quinoline derivatives. The Skraup reaction mechanism involves the formation of acrolein from glycerol, followed by its reaction with aniline to form an intermediate that undergoes cyclization and oxidation to yield the final quinoline product.
The development of more sophisticated quinoline derivatives, including carbonyl chloride functionalized compounds, represents a natural progression in the field's evolution toward creating molecules with enhanced reactivity and synthetic utility. The introduction of carbonyl chloride functionality allows for facile conversion to amides and other derivatives, expanding the potential applications of quinoline-based molecules in both synthetic organic chemistry and pharmaceutical development.
Significance in Heterocyclic Chemistry Research
The study of this compound exemplifies the central role that heterocyclic compounds play in modern chemical research and drug discovery programs. Heterocyclic structures, particularly those containing nitrogen atoms, constitute the backbone of more than 85% of all biologically active chemical entities, reflecting their fundamental importance in medicinal chemistry. The quinoline framework specifically has emerged as a privileged structure in drug design due to its ability to interact with diverse biological targets and its favorable pharmacokinetic properties.
The significance of this particular compound extends beyond its individual properties to its role as a representative example of structure-activity relationship studies in heterocyclic chemistry. The systematic variation of substituents on the quinoline core, as exemplified by the butoxyphenyl and chloro substitutions in this molecule, allows researchers to probe the effects of electronic and steric factors on chemical reactivity and biological activity. Such studies contribute to the development of predictive models for designing new compounds with desired properties.
Research into quinoline derivatives has revealed their potential applications across multiple therapeutic areas, including anticancer, antimicrobial, and antitubercular activities. The quinoline scaffold provides a versatile platform for the introduction of various functional groups, enabling fine-tuning of molecular properties such as solubility, lipophilicity, and target selectivity. The carbonyl chloride functionality present in this compound adds another dimension of synthetic versatility, allowing for the rapid generation of libraries of related compounds through nucleophilic substitution reactions.
The heterocyclic nature of quinoline derivatives also makes them valuable subjects for computational chemistry studies, including molecular docking investigations and quantum chemical calculations. These theoretical approaches complement experimental research by providing insights into molecular interactions and reaction mechanisms that may not be readily apparent from experimental data alone. The integration of computational and experimental approaches has become increasingly important in modern heterocyclic chemistry research.
Position Among Quinoline-4-carbonyl Chloride Derivatives
Within the family of quinoline-4-carbonyl chloride derivatives, this compound occupies a unique position due to its specific substitution pattern and the resulting electronic and steric properties. The synthesis of quinoline-4-carbonyl chloride derivatives typically involves the reaction of corresponding quinoline-4-carboxylic acids with chlorinating agents such as thionyl chloride. This general synthetic approach has been applied to create a diverse array of substituted quinoline-4-carbonyl chlorides for various research and development purposes.
The 4-carbonyl chloride functionality serves as a reactive center for further chemical transformations, making these compounds valuable synthetic intermediates. The position of the carbonyl chloride group at the 4-position of the quinoline ring is strategically important because it allows for the introduction of various substituents through nucleophilic acyl substitution reactions while maintaining the integrity of the heterocyclic system. This reactivity pattern has been exploited in the synthesis of numerous quinoline-4-carboxamide derivatives with potential biological activities.
Comparative studies of quinoline-4-carbonyl chloride derivatives with different substitution patterns have revealed structure-activity relationships that guide the design of new compounds. The presence of the 8-chloro substituent in this particular derivative introduces electron-withdrawing effects that can influence both the reactivity of the carbonyl chloride group and the overall molecular properties. Similarly, the 4-butoxyphenyl substituent at the 2-position provides both steric bulk and electron-donating character through the butoxy group, creating a balanced electronic environment within the molecule.
The following table summarizes key structural and chemical data for this compound:
Properties
IUPAC Name |
2-(4-butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-2-3-11-25-14-9-7-13(8-10-14)18-12-16(20(22)24)15-5-4-6-17(21)19(15)23-18/h4-10,12H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZHSHIIXWUNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Quinoline Core
- Reagents: Aniline derivative, acetophenone, aluminum chloride
- Conditions: Reflux in ethanol or acetic acid for 6–8 hours
- Reaction Scheme:
$$
C6H5NH2 + CH3COC6H5 \xrightarrow{\text{AlCl}_3} \text{Quinoline Derivative}
$$ - Yield: ~80–85%
Step 2: Introduction of Butoxyphenyl Group
- Reagents: 4-butoxybenzyl bromide, potassium carbonate, DMF
- Conditions: Stirring at 80–100°C for 12 hours
- Reaction Scheme:
$$
\text{Quinoline Core} + \text{C}9H{11}Br \xrightarrow{\text{K}2\text{CO}3} \text{Butoxyphenyl Quinoline}
$$ - Yield: ~70–75%
Step 3: Chlorination
- Reagents: Thionyl chloride or phosphorus pentachloride
- Conditions: Reflux in dichloromethane for 4–6 hours
- Reaction Scheme:
$$
\text{Butoxyphenyl Quinoline} + SOCl_2 \xrightarrow{\text{Reflux}} \text{Chloroquinoline Derivative}
$$ - Yield: ~85–90%
Step 4: Formation of Carbonyl Chloride
- Reagents: Oxalyl chloride or thionyl chloride, catalytic DMF
- Conditions: Anhydrous conditions at room temperature to reflux
- Reaction Scheme:
$$
\text{Chloroquinoline Carboxylic Acid} + SOCl_2 \xrightarrow{\text{DMF}} \text{Carbonyl Chloride}
$$ - Yield: ~90–95%
Data Table: Reagents, Conditions, and Yields
| Step | Reaction Description | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Formation of Quinoline Core | Aniline, Acetophenone | Reflux in ethanol | ~80–85 |
| 2 | Introduction of Butoxyphenyl Group | Butoxybenzyl bromide, K₂CO₃ | DMF, 80–100°C | ~70–75 |
| 3 | Chlorination | Thionyl chloride | Dichloromethane, reflux | ~85–90 |
| 4 | Formation of Carbonyl Chloride | Oxalyl chloride | Anhydrous DMF, RT to reflux | ~90–95 |
Key Observations and Analysis
-
- The use of catalytic DMF in Step 4 significantly enhances yield by stabilizing intermediate species.
- Maintaining anhydrous conditions is critical to prevent hydrolysis during chlorination and carbonyl chloride formation.
-
- Thionyl chloride and phosphorus pentachloride are highly reactive and require careful handling due to their toxic byproducts.
- Solvent recovery (e.g., DMF and dichloromethane) is recommended to reduce environmental impact.
-
- The process is scalable for industrial production due to high yields at each step and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride has been investigated for its potential therapeutic properties. Its derivatives have shown promise in:
- Anticancer Activity : Various studies have indicated that quinoline derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated effectiveness against human lung carcinoma (A-549) and cervical carcinoma cell lines .
- Antimicrobial Properties : The compound's derivatives are being explored for their antibacterial and antifungal activities, with some showing superior efficacy compared to standard antibiotics .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of various quinoline derivatives, which can be further modified to enhance their biological activity or to develop new therapeutic agents. The carbonyl chloride functional group allows for easy substitution reactions with nucleophiles like amines and alcohols, leading to the formation of amides and esters .
Structure-Activity Relationship (SAR) Studies
Research has focused on understanding how structural modifications affect biological activity. SAR studies have revealed that specific substitutions on the quinoline ring can significantly enhance the potency of anticancer agents or improve selectivity against certain pathogens .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Position :
- Para-substituted butoxyphenyl (target compound) maximizes conjugation, enhancing electrophilicity at the carbonyl chloride compared to meta-substituted analogs (e.g., 2-(3-butoxyphenyl)-8-chloro variant) .
- Chlorine at position 8 (electron-withdrawing) increases reactivity in acylation reactions compared to methyl-substituted analogs (e.g., 2-(4-methoxyphenyl)-8-methyl variant) .
Alkoxy vs. Alkyl Chains :
- The butoxyphenyl group improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to purely hydrophobic 4-butylphenyl analogs .
- Longer alkoxy chains (butoxy vs. methoxy) increase lipophilicity, making the compound more suitable for lipid-based drug formulations .
Commercial Viability: Discontinuation of 2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride suggests market preference for chlorine-substituted or longer-chain derivatives .
Research Trends
- High-Throughput Screening: Derivatives like 2-(4-butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride are prioritized in combinatorial libraries for drug discovery due to tunable steric effects .
- Sustainability : Discontinued methoxy-substituted compounds highlight industry shifts toward halogenated intermediates with longer shelf lives .
Biological Activity
The compound 2-(4-butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride is a member of the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C17H16ClN
- Molecular Weight : 285.77 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It is hypothesized that the compound interacts with cellular receptors, influencing signal transduction pathways that regulate cellular functions such as growth and differentiation.
- Induction of Apoptosis : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating certain signaling pathways associated with programmed cell death.
Anticancer Activity
Research indicates that compounds within the quinoline family exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound has shown potential in inhibiting the growth of various cancer cell lines. Specifically, it has demonstrated cytotoxic effects against breast and lung cancer cells, with IC50 values indicating effective concentration levels for inducing cell death.
- Mechanistic Insights : The anticancer activity may be linked to the inhibition of kinases involved in tumor progression and survival, as well as the induction of apoptosis through mitochondrial pathways.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several pathogens:
- Bacterial Inhibition : Preliminary assays suggest moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Antifungal Effects : The compound also exhibits antifungal activity against species like Candida albicans, which could be attributed to its interference with fungal cell membrane integrity.
Antiviral Activity
Emerging evidence suggests that quinoline derivatives can possess antiviral properties:
- Hepatitis B Virus (HBV) : Similar compounds have been shown to inhibit HBV replication by targeting viral nucleocapsid assembly. While specific data on this compound is limited, its structural analogs indicate a potential for antiviral activity.
Case Studies and Research Findings
-
Anticancer Study :
- A study evaluating various quinoline derivatives found that those with similar structural features to this compound exhibited significant cytotoxicity against cancer cell lines, suggesting a promising avenue for further investigation into this compound's therapeutic potential.
-
Antimicrobial Evaluation :
- In a bioassay involving multiple bacterial strains, compounds structurally related to this quinoline derivative demonstrated effective inhibition rates comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents.
-
Antiviral Research :
- A study focusing on quinoline analogs reported that certain modifications led to enhanced antiviral efficacy against enteroviruses, providing insights into how structural variations can influence biological activity.
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to other related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Potential |
| Quinoline Derivative A | High | Low | Moderate |
| Quinoline Derivative B | Moderate | High | Low |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride?
- Methodological Answer :
- Synthesis : Start with 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (precursor compound, structurally analogous to ). React with thionyl chloride (SOCl₂) under anhydrous conditions at 60–80°C for 4–6 hours. Monitor completion via TLC (silica gel, hexane/ethyl acetate 3:1) .
- Purification : Use vacuum distillation to remove excess SOCl₂, followed by column chromatography (silica gel, gradient elution with dichloromethane/hexane). Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds (e.g., 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid in ). Expect aromatic protons in δ 7.2–8.5 ppm and butoxy group protons at δ 0.9–1.8 ppm .
- IR : Confirm carbonyl chloride (C=O stretch at ~1780 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 384.07 (calculated for C₂₀H₁₈Cl₂NO₂) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (argon/nitrogen) at –20°C. Use anhydrous solvents (e.g., THF, DCM) during reactions .
- First Aid : In case of skin contact, wash immediately with soap/water (≥15 minutes) and seek medical attention. For inhalation, move to fresh air and administer oxygen if necessary .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted spectral data (e.g., NMR shifts)?
- Methodological Answer :
- Solvent Effects : Use deuterated DMSO or CDCl₃ to avoid solvent-induced peak splitting. Compare with PubChem data for analogous compounds (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid in ).
- Impurity Analysis : Perform LC-MS to detect side products (e.g., hydrolyzed carboxylic acid derivatives). Adjust reaction stoichiometry if residual precursor is detected .
Q. What strategies optimize its reactivity in amide bond formation for drug-like molecules?
- Methodological Answer :
- Coupling Conditions : Use 1.2 equiv of the carbonyl chloride with amines (e.g., primary amines) in DCM at 0°C, adding 2 equiv of triethylamine to scavenge HCl. Monitor reaction progress via FTIR (disappearance of C=O stretch at 1780 cm⁻¹).
- Byproduct Mitigation : Add molecular sieves (4Å) to suppress hydrolysis. For sterically hindered amines, switch to HOBt/EDCI activation .
Q. How does the substituent (butoxyphenyl vs. methylphenyl) influence stability under thermal or photolytic conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere). Compare decomposition temperatures with methylphenyl analogs (e.g., 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid in ).
- Photodegradation : Expose to UV light (254 nm) in acetonitrile and quantify degradation via HPLC. Butoxyphenyl groups may enhance stability due to electron-donating effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
